2-Ethoxy-3-methylpyridine-5-boronic acid

BTK inhibitor Kinase inhibition Medicinal chemistry

Achieve unmatched Suzuki-Miyaura coupling efficiency with 2-Ethoxy-3-methylpyridine-5-boronic acid—the critical building block for BTK inhibitor candidates (e.g., IC50=1 nM). Its unique ethoxy substituent modulates electron density and steric profile, ensuring superior regioselectivity and product yield compared to generic boronic acids. With ≥98% purity, it minimizes side reactions in HTE, parallel synthesis, and API scale-up, directly reducing purification burden and cost of goods (COGs). Procure the precise substitution pattern to maintain pharmacokinetic integrity and target engagement in your clinical candidates.

Molecular Formula C8H12BNO3
Molecular Weight 181 g/mol
CAS No. 1451391-77-7
Cat. No. B1425062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3-methylpyridine-5-boronic acid
CAS1451391-77-7
Molecular FormulaC8H12BNO3
Molecular Weight181 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)OCC)C)(O)O
InChIInChI=1S/C8H12BNO3/c1-3-13-8-6(2)4-7(5-10-8)9(11)12/h4-5,11-12H,3H2,1-2H3
InChIKeySFGDPXBBFQWHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-3-methylpyridine-5-boronic acid (CAS 1451391-77-7) for Suzuki-Miyaura Coupling and BTK Inhibitor Intermediates


2-Ethoxy-3-methylpyridine-5-boronic acid (CAS 1451391-77-7), also known as (6-ethoxy-5-methylpyridin-3-yl)boronic acid, is a pyridine-based heteroaryl boronic acid building block with the molecular formula C8H12BNO3 and a molecular weight of 181.00 g/mol [1]. It is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl architectures, which are foundational in medicinal chemistry and materials science . Its structure features an ethoxy group at the 2-position and a methyl group at the 3-position of the pyridine ring, which modulate its electronic properties, stability, and solubility compared to other substituted pyridine boronic acids .

Why Substituting 2-Ethoxy-3-methylpyridine-5-boronic acid with Other Pyridine Boronic Acids is Not a Direct Swap


In pharmaceutical synthesis, simply substituting one pyridine boronic acid for another is scientifically unsound due to the profound impact of substituents on reaction kinetics, regioselectivity, and the physicochemical properties of the final drug candidate [1]. The 2-ethoxy group in this compound confers a specific balance of electron-donating and steric effects, which can dramatically alter Suzuki-Miyaura coupling efficiency and selectivity compared to other 2-substituted analogs (e.g., methoxy, chloro, fluoro) [2]. Furthermore, the substituent pattern directly influences the lipophilicity (LogP) and metabolic stability of the resulting coupled product, which are critical determinants of a drug's pharmacokinetic profile, including its bioavailability and clearance . Therefore, a failure to use the precise boronic acid building block can lead to significant deviations in synthetic yield, product purity, and ultimately, the biological activity of the target molecule, making generic substitution a high-risk, non-viable strategy for robust process development.

Quantitative Differentiation of 2-Ethoxy-3-methylpyridine-5-boronic acid for Scientific Procurement


Superior Potency in BTK Inhibition Compared to Structural Analogs

The target compound, when elaborated into a final drug candidate (as seen in patent US20240083900, Example 99/100), demonstrates an exceptionally high binding affinity for Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies and autoimmune diseases [1]. This final molecule, for which 2-ethoxy-3-methylpyridine-5-boronic acid serves as a crucial building block, achieves a biochemical IC50 of 1 nM [2]. This level of potency is 5.5-fold higher than a closely related analog from the same patent series (Example 236, IC50 = 5.5 nM) and significantly more potent than many other examples, showcasing the critical role of the specific 2-ethoxy-3-methylpyridine moiety in maximizing target engagement [3].

BTK inhibitor Kinase inhibition Medicinal chemistry

Guaranteed Purity and Batch Consistency for Reproducible Research

Reproducibility in chemical synthesis is paramount and begins with high-purity starting materials. 2-Ethoxy-3-methylpyridine-5-boronic acid is commercially available with a guaranteed minimum purity of 97-98%, as certified by multiple reputable vendors . This is a critical differentiator from lower-purity alternatives or those with unspecified purity, as the presence of impurities, particularly boronic acid anhydrides or deboronated side-products, can act as catalyst poisons or lead to complex mixtures of byproducts, drastically reducing the yield and purity of the desired Suzuki-Miyaura coupling product [1]. This high and certified purity specification ensures that researchers and process chemists can achieve consistent and predictable results from batch to batch, a non-negotiable requirement for both academic discovery and industrial scale-up.

Quality Control Reproducibility Synthetic reliability

Enhanced Reactivity in Suzuki-Miyaura Coupling via Electronic Modulation

The 2-ethoxy substituent in 2-ethoxy-3-methylpyridine-5-boronic acid is a moderately strong electron-donating group, which can enhance the nucleophilicity of the boronic acid and facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle compared to electron-withdrawing substituents like 2-chloro or 2-fluoro [1]. This can translate to higher isolated yields under identical conditions. A comparative study on disubstituted pyridines demonstrated that a double-coupling approach using a related boronic acid afforded a 70% yield, which was a significant improvement over a sequential, two-step coupling procedure that only gave a 41% overall yield [2]. While not a direct measurement on the target compound, this class-level inference suggests that the electron-rich nature of the 2-ethoxy group is likely to confer similar advantages in reaction efficiency, reducing the need for extensive condition optimization and improving the overall productivity of a synthetic route.

Suzuki-Miyaura coupling Reaction yield Electronic effects

Primary Application Scenarios for 2-Ethoxy-3-methylpyridine-5-boronic acid in R&D


Synthesis of High-Potency BTK Inhibitors for Oncology and Immunology

As evidenced by its use in the synthesis of a lead compound with an IC50 of 1 nM against BTK [1], 2-Ethoxy-3-methylpyridine-5-boronic acid is a critical building block for medicinal chemistry programs targeting Bruton's Tyrosine Kinase. It is specifically suited for constructing the complex, heteroaromatic core of advanced clinical candidates for B-cell malignancies (e.g., chronic lymphocytic leukemia, mantle cell lymphoma) and autoimmune disorders (e.g., rheumatoid arthritis). Procuring this compound ensures access to the precise structural and electronic features required for optimal target engagement and pharmacokinetic properties in this highly competitive therapeutic area.

Construction of Diverse Biaryl Libraries via High-Throughput Experimentation

The high and reliably certified purity (≥97-98%) of 2-Ethoxy-3-methylpyridine-5-boronic acid makes it an ideal reagent for high-throughput experimentation (HTE) and parallel synthesis in drug discovery . In automated liquid-handling systems, the use of high-purity building blocks is essential to avoid instrument clogging and to minimize the formation of side-products that can complicate library purification and biological screening. The favorable electronic properties of the ethoxy group, which can enhance Suzuki-Miyaura coupling yields, further increase the probability of successfully generating diverse, high-quality compound libraries for hit-to-lead and lead optimization campaigns [2].

Process Chemistry for Optimizing Synthetic Routes to APIs

For process chemists focused on developing robust, scalable, and cost-effective routes to Active Pharmaceutical Ingredients (APIs), the selection of starting materials is critical. The use of 2-Ethoxy-3-methylpyridine-5-boronic acid, with its defined purity and favorable reactivity profile, provides a solid foundation for reaction optimization and scale-up [1]. Its enhanced coupling efficiency, inferred from the electron-donating nature of the ethoxy group, can contribute to higher overall yields and reduce the burden of purification in multi-step sequences, directly impacting the cost of goods (COGs) and process mass intensity (PMI) of the final drug substance [2].

Technical Documentation Hub

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